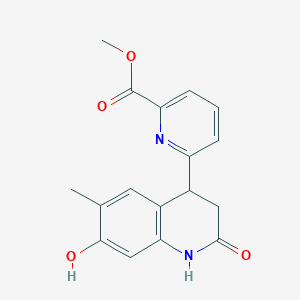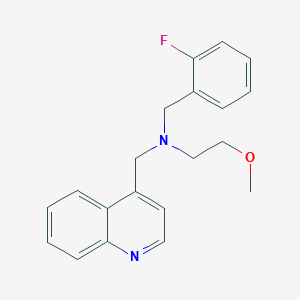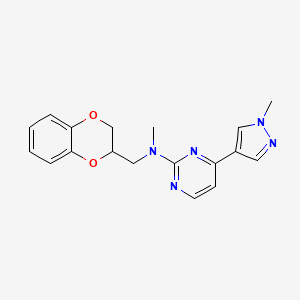![molecular formula C22H35N3OS B4533808 1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylsulfanylethyl)piperidine-4-carboxamide](/img/structure/B4533808.png)
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylsulfanylethyl)piperidine-4-carboxamide
Overview
Description
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylsulfanylethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylsulfanylethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylsulfanylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylsulfanylethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities
Biological Research: It is used in biological studies to understand its effects on various cellular pathways and molecular targets
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses
Mechanism of Action
The mechanism of action of 1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylsulfanylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors on the cell surface, leading to downstream signaling effects
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular functions
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular behavior
Comparison with Similar Compounds
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylsulfanylethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylsulfanylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3OS/c1-18-5-3-4-6-20(18)17-24-12-9-21(10-13-24)25-14-7-19(8-15-25)22(26)23-11-16-27-2/h3-6,19,21H,7-17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLZPJOJBHEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C(=O)NCCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B4533728.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4533734.png)
![N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline](/img/structure/B4533742.png)

![4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol](/img/structure/B4533782.png)
![1-(2-methoxypyrimidin-5-yl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4533790.png)
![N-{4-[2-(allylamino)-2-oxoethyl]phenyl}butanamide](/img/structure/B4533796.png)

![{(2S,4R)-4-(dimethylamino)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]pyrrolidin-2-yl}methanol](/img/structure/B4533806.png)

![4-[[2-(3H-benzimidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B4533824.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4533827.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B4533837.png)
![4-phenyl-5-{[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4533842.png)
